Azepan-1-yl{1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}methanone
Overview
Description
Azepan-1-yl{1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a piperidine ring, and a sulfonyl group attached to a methanone moiety. The presence of a fluorine atom and a methoxy group further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl{1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}methanone typically involves multiple steps, starting with the preparation of the azepane and piperidine intermediates. These intermediates are then subjected to sulfonylation and subsequent coupling reactions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, base catalysts, and various solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl{1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, using reagents like sodium methoxide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium fluoride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the fluorine or methoxy groups with other functional groups.
Scientific Research Applications
Azepan-1-yl{1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Azepan-1-yl{1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical processes. The presence of the sulfonyl group and the fluorine atom can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Azepan-1-yl(4-tert-butylphenyl)methanone
- Phenyl (4-tosylpiperazin-1-yl)methanone
- Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone
Uniqueness
Azepan-1-yl{1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the methoxy group, along with the sulfonyl and piperidine moieties, makes it a versatile compound for various applications.
Properties
IUPAC Name |
azepan-1-yl-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O4S/c1-26-17-7-6-16(20)14-18(17)27(24,25)22-12-8-15(9-13-22)19(23)21-10-4-2-3-5-11-21/h6-7,14-15H,2-5,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRCFWMYOYCGPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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